
BuChE-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BuChE-IN-8 is a compound known for its inhibitory effects on butyrylcholinesterase (BuChE), an enzyme that hydrolyzes esters of choline, including acetylcholine. This compound has shown potential in inhibiting human β-secretase (BACE1) and Aβ40 aggregation, making it a promising candidate for Alzheimer’s disease treatment .
Méthodes De Préparation
The synthesis of BuChE-IN-8 involves a series of chemical reactions. The synthetic route typically includes the combination of specific reagents under controlled conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. Industrial production methods would involve scaling up these reactions while ensuring purity and yield .
Analyse Des Réactions Chimiques
BuChE-IN-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
BuChE-IN-8 has several scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on enzyme activity and cellular processes.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease due to its inhibitory effects on BuChE and BACE1.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
BuChE-IN-8 exerts its effects by inhibiting the activity of butyrylcholinesterase. This inhibition increases the levels of acetylcholine in the brain, which is beneficial for cognitive function. The compound also inhibits β-secretase (BACE1), reducing the formation of amyloid plaques, a hallmark of Alzheimer’s disease. The molecular targets include the active sites of BuChE and BACE1, and the pathways involved are related to cholinergic neurotransmission and amyloid metabolism .
Comparaison Avec Des Composés Similaires
BuChE-IN-8 is unique due to its dual inhibitory effects on BuChE and BACE1. Similar compounds include:
Donepezil: Primarily inhibits acetylcholinesterase (AChE) but also has some BuChE inhibitory activity.
Rivastigmine: Inhibits both AChE and BuChE.
Galantamine: Primarily inhibits AChE and has additional effects on nicotinic receptors. This compound stands out due to its specific inhibition of BACE1, which is not a common feature among other cholinesterase inhibitors .
Propriétés
Formule moléculaire |
C28H33ClN4O2S |
|---|---|
Poids moléculaire |
525.1 g/mol |
Nom IUPAC |
4-amino-N-[(4-chlorophenyl)methyl]-2-[methyl-[2-(2-phenothiazin-10-ylethoxy)ethyl]amino]butanamide |
InChI |
InChI=1S/C28H33ClN4O2S/c1-32(25(14-15-30)28(34)31-20-21-10-12-22(29)13-11-21)16-18-35-19-17-33-23-6-2-4-8-26(23)36-27-9-5-3-7-24(27)33/h2-13,25H,14-20,30H2,1H3,(H,31,34) |
Clé InChI |
HAJZMHJFOROAIK-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOCCN1C2=CC=CC=C2SC3=CC=CC=C31)C(CCN)C(=O)NCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


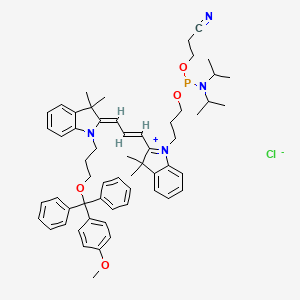
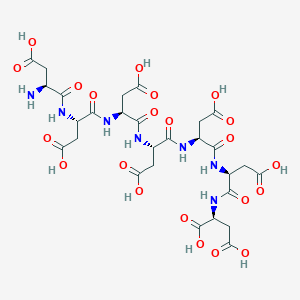
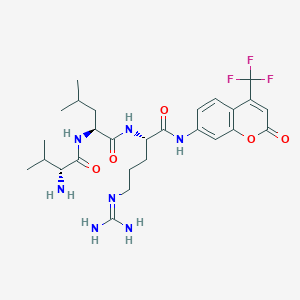
![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)


![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide](/img/structure/B12382680.png)


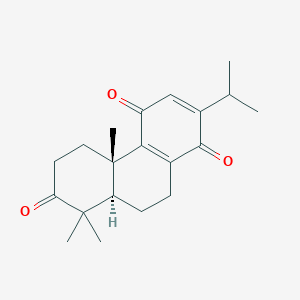
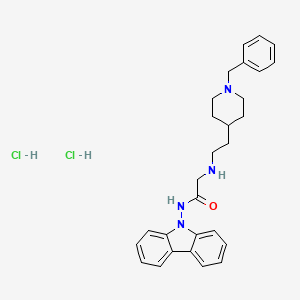
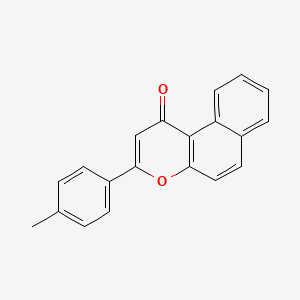
![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)

